![molecular formula C13H16N4O4S B2582376 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid CAS No. 361166-19-0](/img/structure/B2582376.png)
3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid, also known as thiopurine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid is complex and not fully understood. It is believed that 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid works by inhibiting the activity of purine nucleotide synthesis, which results in the inhibition of DNA synthesis and cell proliferation. Thiopurine has also been shown to modulate the immune system by inhibiting the activity of T-cells and B-cells.
Biochemical and Physiological Effects:
Thiopurine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and suppress the immune system. Thiopurine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Thiopurine has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and it is readily available for purchase. However, there are also some limitations to the use of 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid in lab experiments. It can be toxic to cells at high concentrations, and it may interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for research on 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid, such as in the treatment of other autoimmune diseases or in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid and its potential side effects.
Synthesemethoden
Thiopurine is synthesized through a multi-step process that involves the conversion of purine to 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid. The first step in the process involves the reaction of 6-mercaptopurine with 3-chloropropionic acid to form 6-(3-chloropropionylthio)purine. This intermediate is then reacted with methyl vinyl ketone to form 3-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
Thiopurine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, immunosuppressive, and anti-tumor properties. Thiopurine is commonly used in the treatment of autoimmune diseases, such as Crohn's disease and ulcerative colitis, as well as in the treatment of leukemia and lymphoma.
Eigenschaften
IUPAC Name |
3-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-7(2)6-17-9-10(16(3)12(21)15-11(9)20)14-13(17)22-5-4-8(18)19/h1,4-6H2,2-3H3,(H,18,19)(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEOKGQDWUHPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

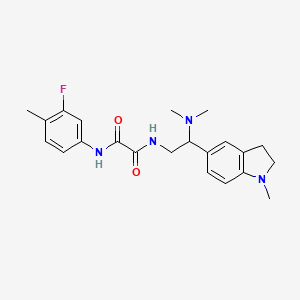


![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)
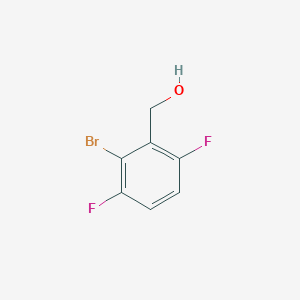
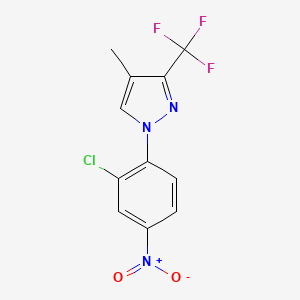
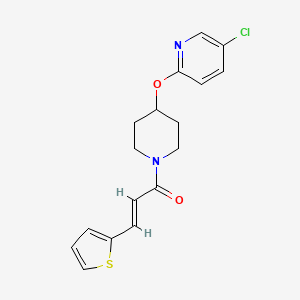
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)
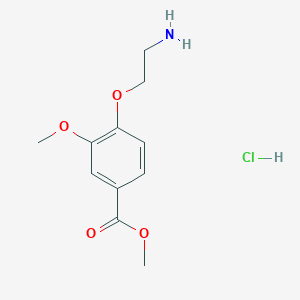
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)